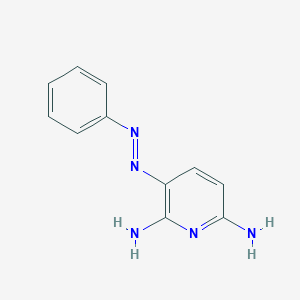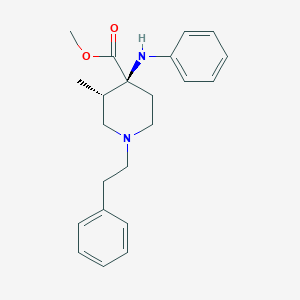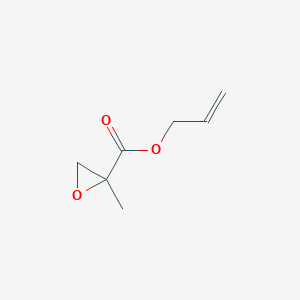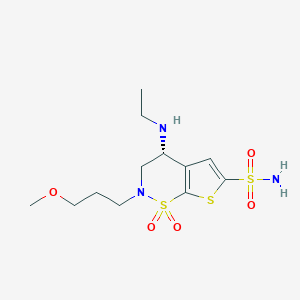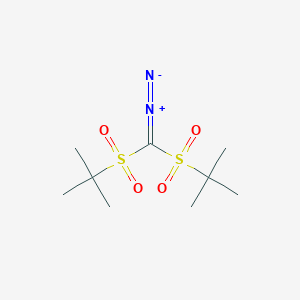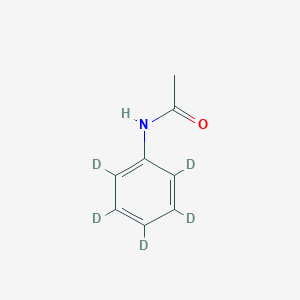
2-Chloro-1-(1-fluorocyclopropyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-Chloro-1-(1-fluorocyclopropyl)ethanone" is a chemical of interest due to its potential as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Although the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the properties and potential synthesis routes for the compound .
Synthesis Analysis
The synthesis of related fluorinated cyclopropyl compounds is described in several papers. For instance, a method for synthesizing 2-fluoro-1-aminocyclopropane-1-carboxylic acid is reported, involving cyclopropanation followed by Curtius rearrangement and oxidative cleavage . Another paper discusses the enzymatic process to convert 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol, which is a key intermediate for the synthesis of Ticagrelor . Additionally, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate is achieved through a series of reactions including reduction, deprotonation, methylation, and selenation . These studies suggest that the synthesis of "2-Chloro-1-(1-fluorocyclopropyl)ethanone" could potentially be achieved through similar synthetic strategies involving cyclopropanation and functional group transformations.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone has been confirmed by single crystal XRD and characterized by IR, UV-Vis, and mass spectroscopy . Theoretical studies using DFT and TD-DFT computational methods have provided insights into the geometry, bond parameters, and electronic transitions of the compound . These techniques could be applied to "2-Chloro-1-(1-fluorocyclopropyl)ethanone" to gain a detailed understanding of its molecular structure.
Chemical Reactions Analysis
The reactivity of chloro- and fluoro-cyclopropyl compounds is explored in several papers. For instance, the halide-promoted fragmentation of 1-chloro-1-fluoro-2-(trimethylsilyl)methylcyclopropanes to form fluorodienes is described . Gas-phase pyrolysis of 1-chloro-1-fluoro-2-methylcyclopropanes has been studied, yielding dienes as products . These reactions demonstrate the potential reactivity of "2-Chloro-1-(1-fluorocyclopropyl)ethanone" under various conditions, which could be useful in further chemical transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-Chloro-1-(1-fluorocyclopropyl)ethanone" are not detailed in the provided papers, the properties of structurally similar compounds can offer some insights. The enzymatic reduction of a related ketone to an alcohol suggests that "2-Chloro-1-(1-fluorocyclopropyl)ethanone" could also be amenable to biocatalytic transformations . The crystal structure analysis of a related compound indicates the possibility of intramolecular hydrogen bonding and π-π stacking interactions, which could influence the compound's solubility and crystallization behavior .
Aplicaciones Científicas De Investigación
Enzymatic Process Development for Pharmaceutical Synthesis : (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a derivative of 2-chloro-1-(1-fluorocyclopropyl)ethanone, is crucial in synthesizing Ticagrelor, a treatment for acute coronary syndromes. An enzymatic process using ketoreductase KR-01 has been developed to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into this chiral alcohol, highlighting its significance in pharmaceutical manufacturing (Guo et al., 2017).
Synthesis of Agricultural Chemicals : A method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one from 2-chloro-1-(1-chlorocyclopropyl)ethanone has been described, which is key in synthesizing prothioconazole, a promising agricultural fungicide. This showcases the chemical's role in developing agrochemicals (Ji et al., 2017).
Biotransformation in Antifungal Agent Synthesis : A bacterial strain capable of biocatalyzing 2-chloro-1-(2,4-dichlorophenyl) ethanone, a relative of 2-chloro-1-(1-fluorocyclopropyl)ethanone, to a chiral intermediate of the antifungal agent Miconazole was identified. This demonstrates its utility in the biotransformation processes for pharmaceutical applications (Miao et al., 2019).
Preparation of Organic Compounds : The compound has been used in the preparation of various organic compounds, such as 2-fluoro-3-alkoxy-1,3-butadienes, indicating its versatility in organic synthesis (Patrick et al., 2002).
Synthesis of Antimicrobial Compounds : It serves as a building block in synthesizing heterocyclic compounds with antimicrobial properties, further highlighting its relevance in medicinal chemistry (Wanjari, 2020).
Photochemistry and Crystal Structure Analysis : Its derivatives have been studied in the context of photochemistry and crystal structure, providing insights into molecular interactions and stability (Fu et al., 1998).
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-1-(1-fluorocyclopropyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClFO/c6-3-4(8)5(7)1-2-5/h1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUGDIYNSOUYME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)CCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(1-fluorocyclopropyl)ethanone | |
CAS RN |
151697-21-1 |
Source


|
| Record name | 2-chloro-1-(1-fluorocyclopropyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

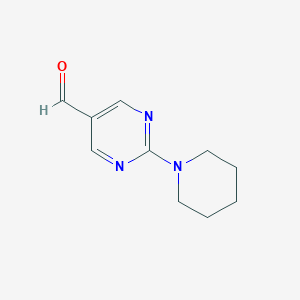
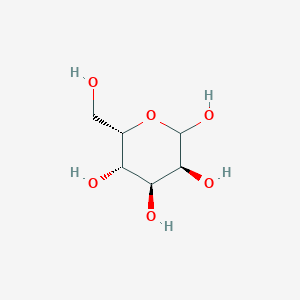

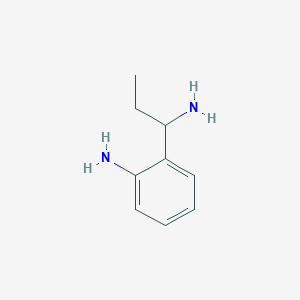

![6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine](/img/structure/B135369.png)

